(2-Metilquinolin-8-il)(3-(tiazol-2-iloxi)azetidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

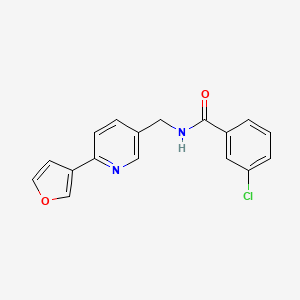

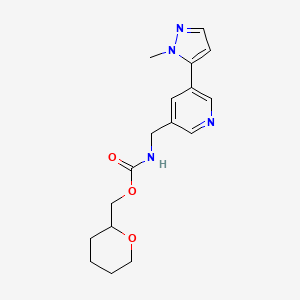

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is colorless hygroscopic liquid with a strong odor . Thiazole is a ring structure that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings - a quinoline ring, a thiazole ring, and an azetidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Quinolines, thiazoles, and azetidines each have distinct reactivity patterns .Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor. It is less dense than water and insoluble in water . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mecanismo De Acción

The mechanism of action of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to exhibit competitive inhibition against CK2, suggesting that it binds to the ATP-binding site of the enzyme. In addition, (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to exhibit non-competitive inhibition against acetylcholinesterase, suggesting that it binds to a different site on the enzyme.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone are diverse and depend on the specific enzyme or receptor that it targets. For example, the inhibition of CK2 by (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to result in the induction of apoptosis in cancer cells, while the inhibition of acetylcholinesterase by (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone for lab experiments is its potent inhibitory activity against several enzymes and receptors, which makes it a valuable tool for studying the role of these targets in various biological processes. In addition, (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is relatively easy to synthesize and has been shown to exhibit good stability and solubility in aqueous solutions.

However, there are also some limitations to the use of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone in lab experiments. For example, the mechanism of action of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is not fully understood, which may limit its usefulness in certain applications. In addition, the inhibitory activity of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone may be non-specific, which could lead to unwanted effects on other enzymes or receptors.

Direcciones Futuras

There are several future directions for the study of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. One area of interest is the development of novel therapeutic agents based on the inhibitory activity of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone against CK2 and other enzymes and receptors. Another area of interest is the elucidation of the mechanism of action of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, which could lead to a better understanding of its potential applications.

In addition, the development of new synthetic methods for (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone and its derivatives could lead to the discovery of compounds with improved potency and selectivity. Finally, the study of the pharmacokinetics and pharmacodynamics of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone in vivo could provide valuable information for the development of clinical applications.

Métodos De Síntesis

The synthesis of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves the reaction of 2-methylquinoline-8-carboxylic acid with thionyl chloride to form 2-methylquinoline-8-yl chloride. This intermediate is then reacted with 3-(2-thiazolyloxy)azetidine hydrochloride in the presence of a base to yield (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone. The overall synthesis of (2-Methylquinolin-8-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is depicted in the following scheme:

Aplicaciones Científicas De Investigación

Estudios de Estructura Cristal

La estructura cristalina de este compuesto es valiosa para comprender su reactividad y posibles aplicaciones. En un estudio realizado por Jiang y Zhou, se determinó la estructura cristalina de (E)-N2-((3-metilquinolin-8-il)sulfonil)-Nω′-nitro-L-argininato de metilo. El compuesto cristaliza en un grupo espacial monoclínico con parámetros específicos de la celda unitaria. Se reportaron datos cristalográficos, incluyendo coordenadas atómicas y parámetros de desplazamiento . Estos estudios ayudan a predecir el comportamiento del compuesto en diversos ambientes e interacciones con otras moléculas.

Actividad Antibacteriana

Si bien los datos específicos sobre la actividad antibacteriana de este compuesto son escasos, vale la pena explorar su potencial. Compuestos similares pueden exhibir efectos antimicrobianos. Investigaciones adicionales podrían analizar sus propiedades inhibitorias contra cepas bacterianas, como Staphylococcus aureus .

Actividad Antitumoral y Citotóxica

Los compuestos que contienen grupos tiazol y quinolina han mostrado promesas en la investigación del cáncer. Por ejemplo, Gulsory y Guzeldemirci sintetizaron derivados de (2-Metilquinolin-8-il)(3-(tiazol-2-iloxi)azetidin-1-il)metanona y evaluaron su citotoxicidad en líneas celulares tumorales humanas. Uno de estos derivados demostró efectos potentes contra las células cancerosas de próstata . Se justifican nuevas investigaciones sobre su potencial antitumoral.

Síntesis Ecológica

Se desarrolló un método de síntesis novedoso para compuestos relacionados que implican anillos de tiazol. Mediante una estrategia de formación de enlaces C–C y C–N en una sola olla, los investigadores prepararon con éxito derivados de This compound sin catalizadores metálicos. Este enfoque ecológico destaca la versatilidad y las posibles aplicaciones del compuesto .

Derivados de Selenourea

La reacción de adición nucleófila de (2-amino-4-(3-clorofenil)tiazol-5-il)(2-clorofenil)metanona con varios isocianatos/isotiocianatos/isoselenocianatos sustituidos condujo a un nuevo grupo de derivados de selenourea que contienen un anillo de tiazol. Estos compuestos podrían tener diversas aplicaciones, incluyendo química medicinal y ciencia de materiales .

Conclusión

This compound: presenta propiedades intrigantes en diversos campos. Si bien se necesitan más investigaciones, su estructura cristalina, potencial antibacteriano, actividad antitumoral, síntesis ecológica y derivados contribuyen a su importancia científica. Los investigadores deberían explorar más sus aplicaciones para liberar todo su potencial.

Jiang, B., & Zhou, G.-C. (2019). Estructura cristalina del (E)-N2-((3-metilquinolin-8-il)sulfonil)-Nω′-nitro-L-argininato de metilo-etanol (1/1). Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1107–1110. DOI: 10.1515/ncrs-2019-0597 Gulsory, Y., & Guzeldemirci, N. U. (2007). Actividad antitumoral y citotóxica de algunos nuevos [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácidos acéticos arilidenhidrazidas. Medicinal Chemistry Research, 16(5), 235–243. DOI: 10.1007/s00044-011-9685-2 Kumar, A., & Kumar, A. (2020). Una nueva síntesis de derivados de 3-((benzo[d]tiazol-2-ilamino)(fenil)metil)-4-hidroxi-1-metilquinolin-2(1H)-ona. Research on Chemical Intermediates, 46(8), 4511–4521. [DOI: 10.

Propiedades

IUPAC Name |

(2-methylquinolin-8-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-5-6-12-3-2-4-14(15(12)19-11)16(21)20-9-13(10-20)22-17-18-7-8-23-17/h2-8,13H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEQAUAACRBDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=NC=CS4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)

![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)

![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)

![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)